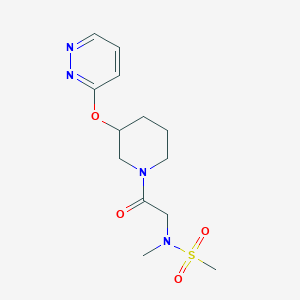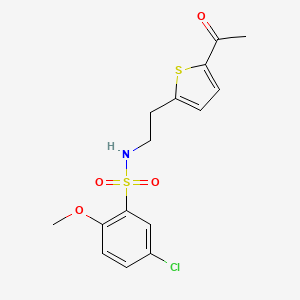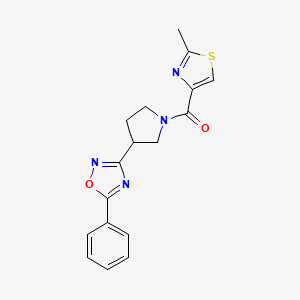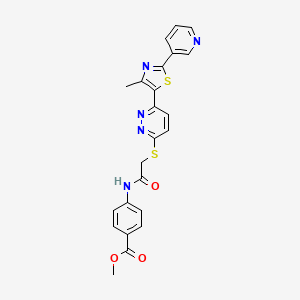
N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide" is a structurally complex molecule that is likely to have interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into related structures and functionalities that can help us infer some aspects of the compound . For instance, the presence of a pyridine moiety, as seen in the synthesis of nicotinium methane sulfonate (NMS) , and the sulfonamide group, as discussed in the context of various N-alkylated arylsulfonamides , are both relevant to the compound's potential reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of related compounds involves the use of nicotine and methane sulfonic acid to prepare NMS , and the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly starting with a pyridine derivative and introducing the sulfonamide and piperidine functionalities through subsequent reactions.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, shows significant variation in torsion angles and hydrogen bonding patterns . These structural analyses indicate that the compound may also exhibit a complex three-dimensional structure with specific conformational preferences and potential for intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of related sulfonamide compounds includes their role as ligands for metal coordination and as catalysts in the synthesis of pyridines . The compound , with its sulfonamide group, may similarly participate in coordination chemistry or catalysis, potentially offering a range of reactivity in organic synthesis or material science applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their ability to form hydrogen-bonded dimers or layers , and their role as selective 5-HT7 receptor ligands or multifunctional agents , suggest that the compound may also exhibit unique physicochemical characteristics. These could include solubility, melting point, and specific interactions with biological targets, which would be of interest in pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Ligand for Metal Coordination
Compounds structurally related to N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide have been studied for their potential as ligands in metal coordination. For example, derivatives of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide show interesting molecular and supramolecular structures, which are significant for metal coordination chemistry. These compounds exhibit various hydrogen bonding patterns and pi-stacking interactions, which are crucial for their role in metal coordination complexes (Jacobs, Chan, & O'Connor, 2013).
Synthesis and Chemical Transformations
Research on related sulfonamide compounds includes exploring their synthesis and role in facilitating chemical transformations. For instance, the oxidation of 1,4-dihydropyridines to pyridine derivatives using methanesulfonic acid highlights the utility of sulfonamide groups in synthetic chemistry, suggesting potential pathways for the synthesis or functionalization of compounds like this compound (Niknam et al., 2006).
Organic Synthesis Applications
Another area of application involves the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines, which demonstrates the versatility of sulfonamide-based compounds in organic synthesis. These compounds are prepared via stereospecific substitutions, indicating potential methodologies for asymmetric synthesis or modification of this compound to create chiral centers or introduce specific functionalities (Uenishi et al., 2004).
Antibacterial Activity
Additionally, research on heterocyclic compounds containing a sulfonamido moiety, similar in structural motif to the target compound, has demonstrated promising antibacterial activities. These studies underscore the potential of sulfonamide-based compounds in the development of new antibacterial agents, suggesting an area of biomedical research where this compound could be applied (Azab, Youssef, & El-Bordany, 2013).
Wirkmechanismus
Mode of Action
The mode of action would depend on the specific biological target of the compound. Given the wide range of activities exhibited by pyridazine derivatives, the mode of action could involve interactions with various enzymes, receptors, or other proteins .
Biochemical Pathways
The affected pathways would also depend on the specific biological target. Pyridazine derivatives can potentially affect a variety of biochemical pathways given their diverse pharmacological activities .
Eigenschaften
IUPAC Name |
N-methyl-N-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-16(22(2,19)20)10-13(18)17-8-4-5-11(9-17)21-12-6-3-7-14-15-12/h3,6-7,11H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNPAMOCHKZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2503424.png)

![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)


![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)



![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)
